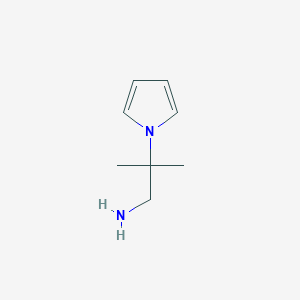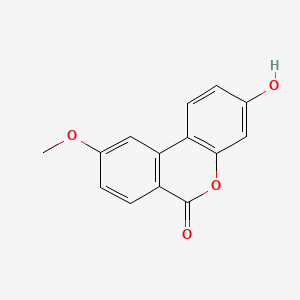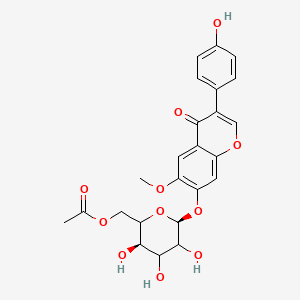
acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is a complex organic compound that features a combination of acetic acid and a substituted propanoic acid. This compound is characterized by the presence of isotopic labels, including nitrogen-15 and carbon-13, which are often used in scientific research to trace molecular pathways and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of isotopic labels: Nitrogen-15 and carbon-13 can be incorporated using labeled precursors during the synthesis.
Coupling reactions: The benzodioxole ring can be coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the high cost and complexity of incorporating isotopic labels. small-scale synthesis for research purposes can be achieved using specialized equipment and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the azanyl group or the benzodioxole ring.
Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is valuable in various fields of scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes and enzyme interactions.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid; (2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure but without isotopic labels.
Acetic acid; (2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure with only nitrogen-15 label.
Uniqueness
The unique aspect of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid lies in its isotopic labels, which make it particularly useful for tracing and studying complex biochemical processes.
Eigenschaften
Molekularformel |
C12H15NO7 |
|---|---|
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9-;/m0./s1/i8+1,10+1,11+1; |
InChI-Schlüssel |
MLMBILXCWROGFT-UXOBBXRKSA-N |
Isomerische SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([13C@@H]([13C](=O)O)[15NH2])O |
Kanonische SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)









![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
